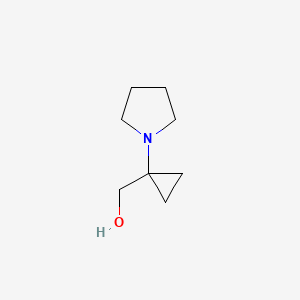
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol
Übersicht
Beschreibung
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” is a chemical compound with the molecular formula C8H15NO . It is also known by other synonyms such as Cyclopropanemethanol, 1- (1-pyrrolidinyl)- (9CI) [1- (PYRROLIDIN-1-YL)CYCLOPROPYL]METHANOL .
Molecular Structure Analysis
The molecular structure of “(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” is characterized by a pyrrolidine ring attached to a cyclopropyl group through a methanol linkage . The exact structural details such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanol” has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 23.5 Ų . It has a complexity of 125 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Fulvene Synthesis : An efficient catalytic method utilizes pyrrolidine catalysis for the condensation of carbonyl compounds with cyclopentadiene, highlighting the role of similar structures in organic synthesis processes (Coşkun & Erden, 2011).
Enzyme Inhibition Studies
- Methanol Dehydrogenase Inhibition : Cyclopropylmethanol has been studied for its effect on methanol dehydrogenase, showing that while similar compounds can act as inhibitors, cyclopropylmethanol itself behaves as a substrate without leading to enzyme inactivation (Frank et al., 1989).
Synthetic Route Development
- Pyrrolidine Synthesis : A method describes the gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols to efficiently synthesize pyrrolidines, showcasing the potential utility of related structures in complex molecule construction (Rao & Chan, 2008).
Photocatalytic Studies
- Electrocatalytic CO2 Reduction : Research into the catalytic reduction of CO2 to methanol has identified pyridinium ion-based catalysts, demonstrating the relevance of nitrogen-containing compounds in renewable energy applications (Seshadri, Lin, & Bocarsly, 1994).
Material Science and Chemistry
- Organocatalysis for Michael Addition : Studies have utilized diaryl-2-pyrrolidinemethanols for the enantioselective Michael addition of malonate esters to nitroolefins, illustrating the broad applicability of pyrrolidine derivatives in asymmetric synthesis (Lattanzi, 2006).
Eigenschaften
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8(3-4-8)9-5-1-2-6-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRWEFUIAQVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1647609.png)
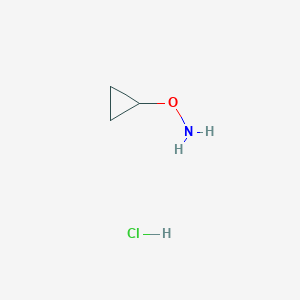
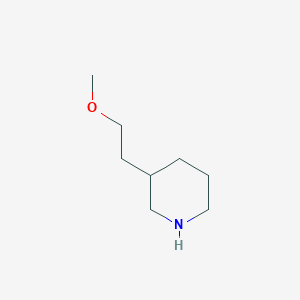
![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)
![1-(phenylsulfonyl)-2-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1647626.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1647628.png)
![2-Pyridinecarbaldehyde,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647630.png)
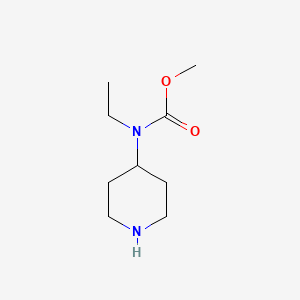
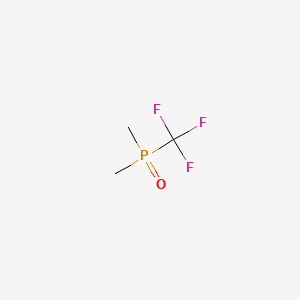
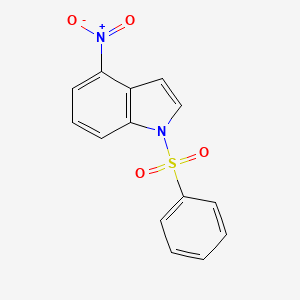
![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1647648.png)
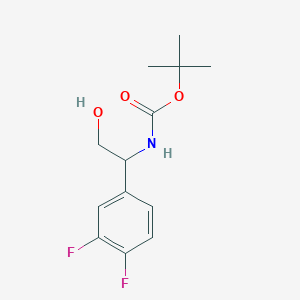

![2-(2-Aminothiazol-4-yl)-2-[(Z)-methoxyimino]acetamide](/img/structure/B1647659.png)